molecular formula C₂₁H₂₁N₂NaO₅S B124176 Nafcillin CAS No. 985-16-0

Nafcillin

Cat. No. B124176
CAS RN: 985-16-0
M. Wt: 436.5 g/mol
InChI Key: AYAPZOUDXCDGIF-FRFVDRIFSA-M
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Description

Nafcillin is a semi-synthetic penicillin derived from the penicillin nucleus, 6-aminopenicillanic acid . It is a narrow-spectrum beta-lactam antibiotic drug that is resistant to inactivation by the enzyme penicillinase (beta-lactamase) . It is used to treat infections caused by Gram-positive bacteria, particularly species of staphylococci that are resistant to other penicillins .


Synthesis Analysis

The synthesis of Nafcillin involves the acylation of 6-aminopenicillanic acid (6-APA) with 2-ethoxy-1-naphthoyl chloride in the presence of triethylamine . The process generates related compounds of Nafcillin during the preparation of the Nafcillin bulk drug .


Molecular Structure Analysis

The chemical name of nafcillin sodium is Monosodium (2S,5R,6R)-6- (2-ethoxy-1-naphthamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo [3.2.0] heptane-2-carboxylate monohydrate . The structural formula of nafcillin sodium is provided in the source .


Chemical Reactions Analysis

There is evidence that nafcillin induces cytochrome P-450 enzymes, specifically CYP2C9 . Several drugs with a narrow therapeutic window, such as warfarin and nifedipine, are metabolized by CYP2C9 .


Physical And Chemical Properties Analysis

Nafcillin is a small molecule with an average weight of 414.475 and a monoisotopic weight of 414.124942514 . Its chemical formula is C21H22N2O5S . The calculated molecular properties suggest that it follows the Lipinski Rule-of-Five profile or ‘druglikeness’ .

Scientific Research Applications

  • Interactions with Other Substances :

    • Nafcillin's interaction with warfarin, a commonly used anticoagulant, has been studied. It's found that nafcillin can significantly affect warfarin's efficacy due to its influence on liver enzymes responsible for warfarin metabolism (King et al., 2018).
    • Similarly, nafcillin's potential interaction with nifedipine, a medication used for high blood pressure and angina, has been explored. Nafcillin appears to increase the clearance of nifedipine, suggesting its potent inducing effect on cytochrome P-450 enzymes (Lang et al., 2003).
  • Treatment of Specific Infections :

    • Nafcillin has been used in combination with other antibiotics for treating methicillin-resistant Staphylococcus aureus (MRSA) infections. It enhances the killing of MRSA by innate host defense peptides, showing potential as an adjunctive therapy in difficult-to-treat infections (Sakoulas et al., 2013).
  • Impact on Human Health :

    • Research has indicated that nafcillin can cause hypokalemia, a condition characterized by low potassium levels in the blood. This effect seems related to nafcillin acting as a non-reabsorbable anion, leading to increased potassium excretion (Qua & Tan, 2009).
    • In terms of drug safety, nafcillin has been compared with other antibiotics like cefazolin. It appears that nafcillin has a higher rate of adverse events leading to drug discontinuation, emphasizing the need for careful monitoring during its use (Youngster et al., 2014).
  • Removal from Water Sources :

    • One study has examined the effective removal of nafcillin from water using advanced electrochemical oxidation processes followed by anaerobic biological digestion. This research is significant in understanding how to mitigate the environmental impact of antibiotics like nafcillin (Vidal et al., 2018).
  • Molecular Interactions :

    • Nafcillin's molecular interactions have been explored, particularly in the context of its binding to specific proteins. For instance, molecular docking analysis of nafcillin analogues with Staphylococcus aureus enterotoxin I has been conducted to understand these interactions at a molecular level (Selvaraj et al., 2020).
  • Drug Delivery Systems :

    • Nafcillin has also been studied in the context of drug delivery systems. Research into nafcillin-loaded poly(dl-lactide-co-glycolide) nanoparticles has shown promise for treating Staphylococcus aureus-mediated osteomyelitis, a bone infection (Pillai et al., 2008).

Safety And Hazards

Nafcillin may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . Serious toxicity is unlikely following large doses of nafcillin . Acute ingestion of large doses of nafcillin may cause nausea, vomiting, diarrhea, and abdominal pain . Acute oliguric renal failure and hematuria may occur following large doses .

properties

IUPAC Name

sodium;(2S,5R,6R)-6-[(2-ethoxynaphthalene-1-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S.Na/c1-4-28-13-10-9-11-7-5-6-8-12(11)14(13)17(24)22-15-18(25)23-16(20(26)27)21(2,3)29-19(15)23;/h5-10,15-16,19H,4H2,1-3H3,(H,22,24)(H,26,27);/q;+1/p-1/t15-,16+,19-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYAPZOUDXCDGIF-FRFVDRIFSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N2NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

147-52-4 (Parent)
Record name Nafcillin Sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000985160
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00904716
Record name Nafcillin sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00904716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>65.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID11532894
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Nafcillin sodium

CAS RN

985-16-0
Record name Nafcillin Sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000985160
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nafcillin sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00904716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium [2S-(2α,5α,6β)]-6-[[(2-ethoxy-1-naphthyl)carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.341
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NAFCILLIN SODIUM ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SY07234TTS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23,400
Citations
E Avdic - Kucers' The Use of Antibiotics; CRC Press: Boca Raton …, 2017 - books.google.com
Nafcillin, 6-(2-ethoxy-1-naphthamido) penicillanic acid, is a semisynthetic penicillin derived from the penicillin nucleus, 6-aminopeni-cillanic acid. Similar to methicillin and the isoxazolyl …
Number of citations: 1 books.google.com
ML Schweizer, JP Furuno, AD Harris, JK Johnson… - BMC infectious …, 2011 - Springer
Background The high prevalence of methicillin-resistant S. aureus (MRSA) has led clinicians to select antibiotics that have coverage against MRSA, usually vancomycin, for empiric …
Number of citations: 257 link.springer.com
G Sakoulas, CY Okumura, W Thienphrapa… - Journal of molecular …, 2014 - Springer
… , the addition of nafcillin to daptomycin was … of nafcillin on HDP activity against MRSA were examined in vitro and in vivo. Exposures to β-lactam antimicrobials in general, and nafcillin in …
Number of citations: 141 link.springer.com
KL LaPlante, MJ Rybak - Antimicrobial agents and chemotherapy, 2004 - Am Soc Microbiol
We evaluated the impact of high (9.5 log 10 CFU/g) and moderate (5.5 log 10 CFU/g) inocula of methicillin-susceptible and -resistant Staphylococcus aureus (MSSA and MRSA, …
Number of citations: 353 journals.asm.org
S Lee, PG Choe, KH Song, SW Park… - Antimicrobial agents …, 2011 - Am Soc Microbiol
… of nafcillin unavailability, while the nafcillin group (n = 84) comprised those treated with nafcillin. … Cefazolin treatment was interrupted less frequently than nafcillin treatment due to drug …
Number of citations: 143 journals.asm.org
JS McDanel, MC Roghmann… - Clinical infectious …, 2017 - academic.oup.com
… with cefazolin vs nafcillin or oxacillin … nafcillin or oxacillin compared with patients treated with cefazolin. This study compared definitive therapy with cefazolin vs treatment with nafcillin or …
Number of citations: 123 academic.oup.com
I Youngster, ES Shenoy, DC Hooper… - Clinical infectious …, 2014 - academic.oup.com
… nafcillin than with cefazolin (PAD rate, 33.8% vs 6.7%; P < .0001). The hazard ratio for PAD in the nafcillin … More patients in the nafcillin group developed rash (13.9% vs 4.2%; P = .002), …
Number of citations: 92 academic.oup.com
MA Sande, KB Courtney - The Journal of laboratory and clinical …, 1976 - europepmc.org
The bactericidal rate of nafcillin and the combination of nafcillin and gentamicin against Staphylococcus aureus were compared in vitro and in experimental endocarditis. The …
Number of citations: 158 europepmc.org
ME Presti, CG Janney… - Digestive diseases and …, 1996 - Springer
… Nafcillin is a semisynthetic penicillin that is generally well tolerated with few side effects. Hepatic … We report a case of nafcillin-associated hepatotoxicity and review the literature of this …
Number of citations: 18 link.springer.com
RR Pillai, SN Somayaji, M Rabinovich… - Biomedical …, 2008 - iopscience.iop.org
The goal of this investigation is to develop poly (dl-lactide-co-glycolide)(PLGA) nanoparticles for the delivery of antibiotics such as nafcillin to osteoblasts. This is important in order to …
Number of citations: 84 iopscience.iop.org

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